4-(difluoromethyl)-3-methylbenzene-1-sulfonamide

Medicinal Chemistry Bioisostere Design Enzyme Inhibition

4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide (CAS 2172031-47-7) is a functionalized benzenesulfonamide derivative featuring a difluoromethyl group (-CF₂H) at the 4-position and a methyl group at the 3-position of the aromatic ring. With a molecular formula of C₈H₉F₂NO₂S and a molecular weight of 221.23 g/mol, this compound is widely recognized as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H9F2NO2S
Molecular Weight 221.23 g/mol
CAS No. 2172031-47-7
Cat. No. B6605084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-3-methylbenzene-1-sulfonamide
CAS2172031-47-7
Molecular FormulaC8H9F2NO2S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)C(F)F
InChIInChI=1S/C8H9F2NO2S/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,8H,1H3,(H2,11,12,13)
InChIKeyGTQXIYUYTTYMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide: A Strategic Building Block for Agrochemical and Pharmaceutical Research


4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide (CAS 2172031-47-7) is a functionalized benzenesulfonamide derivative featuring a difluoromethyl group (-CF₂H) at the 4-position and a methyl group at the 3-position of the aromatic ring . With a molecular formula of C₈H₉F₂NO₂S and a molecular weight of 221.23 g/mol, this compound is widely recognized as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery . Its core value proposition lies in the unique hydrogen-bond donor capacity of the -CF₂H moiety, a property absent in both trifluoromethyl (-CF₃) and methyl (-CH₃) analogs, making it a privileged fragment for modulating target binding affinity and physicochemical properties [1].

Why 4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide


Simple benzenesulfonamide analogs cannot recapitulate the unique pharmacophore presented by this compound. The 4-difluoromethyl group acts as a lipophilic hydrogen-bond donor, a capacity absent in both -CF₃ (a pure electron-withdrawing group) and -CH₃ (a hydrophobic, non-polar group) [1]. Quantitative structure-activity relationship (SAR) studies in viral protease systems have demonstrated that this single H-bond interaction can enhance target potency by up to 17-fold [2]. Furthermore, the specific 3-methyl-4-difluoromethyl substitution pattern differentiates it from positional isomers (e.g., 2-difluoromethyl or alpha,alpha-difluoro-4-methyl variants), which present altered molecular geometry and distinct electrophilic/nucleophilic profiles that directly impact cross-coupling efficiency and biological target engagement [3].

Quantitative Differentiation Guide for 4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide


Hydrogen-Bond Donor Capacity vs. CF3 and CH3 Analogs

The -CF₂H group is a proven lipophilic hydrogen-bond donor, unlike -CF₃ (electrostatic only) or -CH₃ (non-polar). In HCV NS3 protease inhibitors, a -CF₂H containing analog showed a 13-fold and 17-fold increase in inhibitory potency relative to matched -CH₃ and -CF₃ analogs, respectively [1]. This translates to a predictable potency enhancement in comparable enzyme systems.

Medicinal Chemistry Bioisostere Design Enzyme Inhibition

Carbonic Anhydrase Inhibition vs. Classical Sulfonamides

A library of substituted difluoromethanesulfonamides, representing the chemotype of the target compound, demonstrated moderate to potent inhibition across multiple human carbonic anhydrase isoforms. In contrast to classical unsubstituted sulfonamides, the difluoromethyl group on the sulfonamide nitrogen modulates the pKa and zinc-binding geometry, yielding inhibition constants (Ki) in the 80–670 nM range against hCA II [1]. The -CF₂H group thus provides a moderate but tunable affinity profile distinct from that of primary sulfonamides.

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Lipophilicity Modulation vs. Trifluoromethyl and Methyl Analogs

The CF₂H/CH₃ exchange at the alpha position of ethers, sulfoxides, and sulfones dramatically increases lipophilicity (logP). For example, a matched-pair analysis showed that a CH₃ to CF₂H substitution increased logP by approximately 0.5–0.8 units depending on the scaffold [1]. This contrasts with the larger logP increase seen with CF₃, offering a finely tunable lipophilic hydrogen-bond donor for optimizing permeability and solubility.

Physicochemical Properties Lipophilicity Fragment-Based Drug Design

High-Value Application Scenarios for 4-(Difluoromethyl)-3-methylbenzene-1-sulfonamide


Fragment-Based Lead Discovery for Kinase or Protease Targets

Deploy this compound as a fragment for screening against ATP-binding or catalytic sites, where the difluoromethyl group can probe for hydrogen-bond donor hotspots. The quantitative potency gains observed in HCV protease (13–17x over CH₃/CF₃) [1] suggest that this fragment can serve as a privileged 'warhead' for identifying and optimizing novel inhibitors where a lipophilic H-bond interaction is beneficial.

Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Use this difluoromethanesulfonamide core to elaborate selective inhibitors of cancer-associated CA isoforms (e.g., CA IX, CA XII) or metabolic isoforms (CA VA). As demonstrated in a library study, difluoromethanesulfonamides are moderate inhibitors of CA II (Ki 80–670 nM) and can be derivatized to achieve selectivity for specific isoforms like CA VA (selectivity ratio up to 9.34 over CA IX) [2].

Synthesis of Agrochemical Intermediates via the Sulfonyl Chloride

This sulfonamide is a direct precursor to 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride (CAS 2171992-33-7) , a key intermediate for synthesizing sulfonamide-containing herbicides and fungicides. The 3-methyl-4-difluoromethyl pattern mimics the aryl substitution pattern found in commercial protoporphyrinogen oxidase inhibitors, making it a strategic building block for agrochemical discovery programs.

Property-Driven Optimization of CNS Drug Candidates

Incorporate this building block into central nervous system (CNS) drug candidates where the subtle lipophilicity enhancement (+0.5-0.8 logP vs. CH₃) combined with hydrogen-bond donor capacity can improve blood-brain barrier permeability without excessive logP penalties. This is critical for maintaining the balance between CNS penetration and metabolic stability during lead optimization [3].

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